2,4-Dinitrophenylhydrazone nonanal
Overview
Description
2,4-Dinitrophenylhydrazone nonanal, also known as Nonyl aldehyde-2,4-DNPH or Pelargonaldehyde-2,4-DNPH, is an analytical standard . Its linear formula is CH3(CH2)7CH=NNHC6H3(NO2)2 and it has a molecular weight of 322.36 .
Synthesis Analysis
The synthesis of 2,4-Dinitrophenylhydrazone derivatives, such as nonanal, typically involves the reaction of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . This reaction is catalyzed by carbonic acid protons under the pressure of the CO2-H2O steam-gas mixture .Molecular Structure Analysis
The molecular structure of 2,4-Dinitrophenylhydrazone nonanal is characterized by its IUPAC Standard InChI: InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 . DFT calculations have been used to optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazone nonanal, like other 2,4-Dinitrophenylhydrazone derivatives, is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dinitrophenylhydrazone nonanal include its molecular weight of 322.3596 . More detailed properties such as density, boiling point, vapor pressure, and others were not found in the search results.Scientific Research Applications
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Detection and Quantification of Carbonyls in Proteins
- Field: Biochemistry
- Application: DNPH reaction has been used to detect and quantitate carbonyls in proteins .
- Method: The carbonyl groups in the protein react with DNPH to form a Schiff base producing a stable dinitrophenyl hydrazone product. This product can be analyzed by spectrophotometric means .
- Results: The amount of carbonyl content in proteins can be determined, providing valuable information about the protein oxidation .
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Analysis of Polluted Atmospheres
- Field: Environmental Science
- Application: DNPH is used to detect carbonyls in polluted atmospheres .
- Method: Air samples are drawn through cartridges coated with DNPH. Carbonyls present in the air react with DNPH to form stable hydrazones. These hydrazones are then eluted from the cartridge and analyzed by High-Performance Liquid Chromatography (HPLC) .
- Results: This method allows for the detection and quantification of carbonyls in the atmosphere, contributing to the assessment of air quality .
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Study of Oxidizing Lipids
- Field: Lipidomics
- Application: DNPH is applied to detect and quantitate carbonyls in oxidizing lipids .
- Method: Similar to the detection of carbonyls in proteins, the carbonyl groups in lipids react with DNPH to form a stable dinitrophenyl hydrazone product .
- Results: The amount of carbonyl content in lipids can be determined, providing valuable information about the lipid peroxidation .
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Analysis of Aldehydes and Ketones in the Chemical Industry
- Field: Industrial Chemistry
- Application: DNPH-derivatized aldehydes and ketones are important compounds in the chemical industry. They are used in rubber, synthetic resin, and plastic production .
- Method: The determination of aldehydes and ketones is conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with DNPH .
- Results: This method allows for the detection and quantification of aldehydes and ketones in various industrial matrices .
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Environmental Analysis of Aldehydes and Ketones
- Field: Environmental Chemistry
- Application: DNPH is used to detect and quantify aldehydes and ketones in the environment. These compounds can be hazardous when released into the environment .
- Method: The environmental analysis of aldehydes and ketones is conducted with HPLC with UV detection based on the derivatization of the carbonyl compounds with DNPH .
- Results: This method allows for the detection and quantification of aldehydes and ketones in the environment, contributing to the assessment of environmental pollution .
- Mobile Laboratory Analysis
- Field: Environmental Chemistry
- Application: DNPH is used in mobile laboratories for the analysis of aldehydes and ketones in various environmental matrices .
- Method: The Agilent 1220 Infinity Gradient LC System is used, which is equipped with a dual-channel gradient pump with integrated degassing unit, autosampler, column compartment, and diode array detector. The system is mounted on a transportation plate for mobility .
- Results: This method allows for the detection and quantification of aldehydes and ketones in various environmental matrices, contributing to the assessment of environmental pollution .
Safety And Hazards
properties
IUPAC Name |
2,4-dinitro-N-[(E)-nonylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBNOHBRCCXRIK-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrophenylhydrazone nonanal | |
CAS RN |
2348-19-8 | |
Record name | NSC408567 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanal 2,4-dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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